REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[OH2:8].O.O.O.O.[B:13]([O-:16])([O-:15])[O-:14].[B:17]([O-:20])([O-:19])[O-:18].[B:21]([O-:24])([O-:23])[O-:22].[B:25]([O-:28])([O-:27])[O-:26].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].S(=O)(=O)(O)[O-:42].[Na+]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6].[OH2:14].[OH2:18].[OH2:22].[OH2:26].[OH2:42].[OH2:8].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[B:13]([O-:16])([O-:15])[O-:14].[B:17]([O-:20])([O-:19])[O-:18].[B:21]([O-:24])([O-:23])[O-:22].[B:25]([O-:28])([O-:27])[O-:26].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23,24.25,27.28.29,30.31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
sodium tetraborate pentahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |